molecular formula C20H18ClFN2O2S B7432887 2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide

2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide

Cat. No. B7432887
M. Wt: 404.9 g/mol
InChI Key: YENKBBTWCUBZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. The compound is of interest due to its unique structure and potential for use in the development of new drugs or treatments. In Additionally, we will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Additionally, the compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide has a variety of biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide in lab experiments is its high potency and selectivity. The compound has been found to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide. One potential area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide involves several steps. First, 2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide is reacted with potassium tert-butoxide to form the corresponding potassium salt. Next, the potassium salt is reacted with 7-oxo-6-azaspiro[3.4]octane-2-carbonyl chloride to form the final product. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide has been studied for its potential applications in scientific research. The compound has been found to have activity against a variety of cancer cell lines, making it a potential candidate for the development of new cancer treatments. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c21-12-4-6-14(7-5-12)27-16-3-1-2-15(22)18(16)19(26)24-13-8-20(9-13)10-17(25)23-11-20/h1-7,13H,8-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKBBTWCUBZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)NC2)NC(=O)C3=C(C=CC=C3SC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide

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